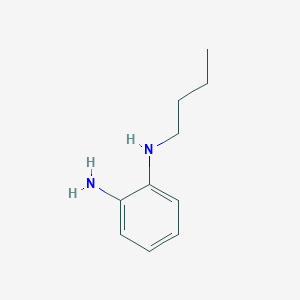

N1-Butylbenzene-1,2-diamine

Description

Contextualization within Aromatic Diamine Chemistry and Research Landscape

Aromatic diamines are a class of organic compounds characterized by a benzene (B151609) ring substituted with two amino groups. wikipedia.org They are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds and polymers. The position of the amino groups on the aromatic ring (ortho, meta, or para) dictates their chemical reactivity and the types of structures they can form.

o-Phenylenediamines, including N1-butylbenzene-1,2-diamine, are particularly valuable precursors for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems. wikipedia.orgorganic-chemistry.org The N-alkylation of aromatic diamines is a key strategy to modulate their properties, such as solubility, basicity, and reactivity. The presence of an alkyl group on one of the amine nitrogens can introduce steric hindrance and alter the electronic nature of the aromatic ring, thereby influencing the outcome of chemical reactions.

Significance of this compound in Contemporary Organic Synthesis and Materials Science

The significance of this compound lies in its role as a versatile intermediate in organic synthesis. The butyl group enhances its solubility in organic solvents compared to the unsubstituted o-phenylenediamine (B120857). This property is advantageous in various reaction media.

In organic synthesis, N-alkylated o-phenylenediamines are utilized in the preparation of substituted heterocyclic compounds. For instance, they can undergo condensation reactions with various carbonyl compounds to yield a diverse range of products. Research has shown that N-alkylbenzene-1,2-diamines can be used in the synthesis of N-alkylphenazin-1-ones through oxidative condensation. acs.org

In the field of materials science, aromatic diamines are crucial components in the development of high-performance polymers and organic electronic materials. While specific research on this compound in materials science is not extensively documented in the provided results, the broader class of N-alkylated aromatic diamines is explored for applications in optoelectronic materials. The substituent on the amine can influence properties like crystallinity and stability, which are critical for material performance.

Overview of Key Research Areas and Challenges for Alkyl-Substituted Benzene-1,2-diamines

Research on alkyl-substituted benzene-1,2-diamines is focused on several key areas. One major area is the development of efficient and selective synthesis methods. The selective N-alkylation of o-phenylenediamine to obtain the mono-alkylated product without the formation of the di-alkylated byproduct can be challenging. rsc.org Various synthetic strategies, including reductive amination and nucleophilic substitution, are continuously being optimized.

Another significant research direction is the exploration of their applications as ligands in coordination chemistry and as precursors for catalysts. The diamine moiety can chelate to metal centers, and the N-alkyl group can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes.

A key challenge in the field is managing the steric hindrance introduced by the alkyl group. While this can be beneficial for achieving selectivity in some reactions, it can also decrease reactivity in others. For example, bulky substituents like tert-butyl groups have been noted to hinder reactivity in crowded reaction environments. Overcoming these steric limitations to broaden the synthetic utility of these compounds remains an active area of investigation. Furthermore, the development of catalytic asymmetric methods for reactions involving chiral alkyl-substituted 1,2-diamines is an ongoing challenge. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 51592-02-0 | C10H16N2 | 164.25 |

| N1-(sec-Butyl)benzene-1,2-diamine | 70918-96-6 | C10H16N2 | 164.25 |

| N1-(tert-Butyl)benzene-1,2-diamine | 28458-68-6 | C10H16N2 | 164.25 |

| Benzene-1,2-diamine | 95-54-5 | C6H8N2 | 108.14 |

Structure

3D Structure

Properties

IUPAC Name |

2-N-butylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFBBBHLERFOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459370 | |

| Record name | N1-Butylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51592-02-0 | |

| Record name | N1-Butylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Chemistry of N1 Butylbenzene 1,2 Diamine

Preparative Routes via Reduction of Nitro-Group Precursors

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and a common method for preparing aromatic diamines.

Catalytic Hydrogenation Techniques for N1-Butyl-2-nitrobenzenamine Synthesis

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the production of clean products. nih.gov This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, to facilitate the reaction between the nitro compound and a hydrogen source. msu.eduscribd.com For the synthesis of N1-butylbenzene-1,2-diamine, the precursor N1-butyl-2-nitrobenzenamine is reduced under a hydrogen atmosphere.

The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the hydrogenation. For instance, ruthenium complexes have shown high activity in the reduction of various nitroarenes to their corresponding anilines. nih.gov Similarly, palladium nanoparticles supported on magnetizable materials have demonstrated high conversion rates and selectivity for aniline (B41778) synthesis from nitrobenzene. mdpi.comresearchgate.net The general reaction scheme involves the chemoselective reduction of the nitro group while preserving the N-butyl and amino functionalities.

Table 1: Catalysts and Conditions for Nitroarene Reduction

| Catalyst System | Substrate Example | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ruthenium(II) complexes | Nitrobenzene | NaBH4, Ethanol, RT | 90-99% | nih.gov |

| Pd/NiFe2O4-CNL | Nitrobenzene | H2, 333 K | 99% (Aniline) | mdpi.com |

| Platinum on g-C3N4 | Nitrobenzene | H2, 50 °C | High (TOF: 42,865 h-1) | researchgate.net |

| Raney Nickel (W-7) | Ketones, Phenols, Nitriles | H2 | Advantageous | scribd.com |

Reductive Amination Pathways from Carbonyl Precursors

Reductive amination offers an alternative and powerful strategy for forming C-N bonds, effectively avoiding issues like overalkylation that can occur with direct amine alkylation. masterorganicchemistry.com This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the desired amine. harvard.edu

In the context of this compound synthesis, this could involve the reaction of o-phenylenediamine (B120857) with butanal or a related carbonyl compound. The intermediate imine is subsequently reduced using a selective reducing agent. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known to selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.comharvard.edu Iron catalysts have also been developed for the reductive amination of ketones and aldehydes with ammonia (B1221849), showcasing the versatility of this approach. d-nb.info A two-step synthesis involving the condensation of a diketone with ammonia followed by reduction with lithium aluminum hydride (LiAlH4) has also been shown to be a viable, albeit challenging, route.

Aromatic Alkylation and Functionalization Strategies

Directly introducing an alkyl group onto an aromatic ring or functionalizing a pre-existing aromatic system are key strategies for synthesizing N-alkylated aromatic diamines.

Friedel-Crafts Alkylation of Diaminobenzene Systems for Butyl Introduction

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. wikipedia.org Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). wikipedia.orglibretexts.org

However, the direct Friedel-Crafts butylation of o-phenylenediamine presents several challenges. The amino groups on the benzene (B151609) ring are strong activating groups, which can lead to polyalkylation. libretexts.org Furthermore, the lone pair of electrons on the nitrogen atoms can react with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. libretexts.org Steric hindrance can sometimes be used to control the extent of alkylation. wikipedia.orglibretexts.org Due to these limitations, Friedel-Crafts acylation is often a more reliable alternative, followed by reduction of the resulting ketone. msu.edusavemyexams.com

Nucleophilic Substitution Reactions on Pre-functionalized Aromatic Systems

Nucleophilic aromatic substitution (SNAr) provides another avenue for the synthesis of this compound. This reaction typically involves an aromatic ring substituted with a good leaving group (e.g., a halide) and electron-withdrawing groups that activate the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org

In this approach, a pre-functionalized aromatic compound, such as an o-haloaniline or a related derivative, would react with butylamine (B146782). The electron-withdrawing groups ortho or para to the leaving group stabilize the negatively charged intermediate, facilitating the substitution. libretexts.orgnptel.ac.in While direct nucleophilic substitution on an unactivated benzene ring is difficult, the presence of activating groups can make this a viable synthetic route. libretexts.org The Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a nucleophile to introduce a primary amino group, is a related strategy that avoids overalkylation. libretexts.org

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues can be achieved by employing appropriately substituted starting materials in the synthetic routes described above. For instance, starting with a substituted o-phenylenediamine or a substituted nitroaniline would lead to the corresponding substituted this compound.

Palladium-catalyzed carboamination reactions have been used to create substituted piperazines from N-allyl-1,2-diamine derivatives, demonstrating a method for constructing more complex heterocyclic structures from diamine precursors. nih.gov The synthesis of N-arylbenzene-1,2-diamines has also been achieved through the photoreaction of substituted azobenzenes. nih.gov Furthermore, substituted benzimidazoles, which are important in medicinal chemistry, can be synthesized from the condensation of o-phenylenediamines with various carboxylic acids or aldehydes. rasayanjournal.co.in

Preparation of Halogenated Derivatives (e.g., 4-Bromo-N1-butylbenzene-1,2-diamine)

The introduction of halogen atoms onto the benzene ring of N-alkylated benzene-1,2-diamines is a key method for producing functionalized building blocks for further synthesis. cymitquimica.com The amino and N-butylamino groups are ortho-, para-directing and strongly activating, which facilitates electrophilic aromatic substitution reactions like bromination.

The synthesis of a bromo-derivative, such as 4-Bromo-N1-butylbenzene-1,2-diamine, typically involves the direct bromination of this compound. The reaction must be carefully controlled to achieve selective mono-bromination, as the highly activated ring can be susceptible to poly-bromination. The primary and secondary amine groups are strong activating groups, directing the incoming electrophile to the positions ortho and para to them. The most likely position for substitution is the para-position relative to the N1-butylamino group (position 4), which is sterically less hindered.

A general strategy for this transformation involves reacting the diamine with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) or chloroform (B151607) (CHCl3) at a controlled temperature. nih.gov The use of NBS is often preferred over elemental bromine (Br2) as it allows for milder reaction conditions and better control over selectivity.

For related compounds, such as N-alkylphenazin-1-ones derived from N-alkylbenzene-1,2-diamines, bromination with NBS has been shown to afford the 2-bromo derivative in good yield. nih.gov The synthesis of m-bromoaniline from benzene illustrates a multi-step process where nitration precedes bromination to ensure the desired meta-substitution, highlighting the importance of directing group effects in synthetic strategy. libretexts.org While direct bromination of this compound is plausible, an alternative route could involve the bromination of a precursor like 1-fluoro-2-nitrobenzene (B31998), followed by nucleophilic substitution with butylamine and subsequent reduction of the nitro group.

Table 1: Illustrative Synthesis of 4-Bromo-N1-butylbenzene-1,2-diamine

| Parameter | Condition | Rationale/Reference |

| Starting Material | This compound | The substrate to be halogenated. nih.gov |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled source of electrophilic bromine, minimizing over-halogenation. nih.gov |

| Solvent | Dichloromethane (CH2Cl2) | An inert solvent that dissolves the reactants. nih.gov |

| Temperature | 0 °C to room temperature | Controlled temperature to manage the exothermic reaction and improve selectivity. |

| Workup | Aqueous wash, extraction, and column chromatography | Standard procedure to isolate and purify the final product. |

Synthesis of N,N-Dialkylated and Benzylated Benzene-1,2-diamines

Further functionalization of this compound can be achieved by alkylation or benzylation of the remaining primary amino group (-NH2). This creates N1-butyl-N2-alkyl or N1-butyl-N2-benzyl benzene-1,2-diamine derivatives. Common methods include reductive amination or direct alkylation with alkyl halides.

Reductive amination is a widely used method for forming C-N bonds. mdpi.com This process involves reacting the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For example, to synthesize an N2-benzyl derivative, this compound would be reacted with benzaldehyde (B42025) in the presence of a mild reducing agent like sodium cyanoborohydride (NaCNBH3). mdpi.com

Another approach involves direct acylation followed by reduction. The primary amine can be acylated using an acid chloride (e.g., benzoyl chloride) or an activated carboxylic acid, and the resulting amide is subsequently reduced to the amine using a strong reducing agent like lithium aluminum hydride (LiAlH4). mdpi.com

The synthesis of N1,N1-dibenzylbenzene-1,2-diamine has been documented, starting from 1-fluoro-2-nitrobenzene and dibenzylamine, followed by reduction of the nitro group. rsc.org This highlights a common pathway to N,N-disubstituted diamines. These methods can be adapted to introduce a second, different alkyl or benzyl (B1604629) group onto this compound. For instance, the synthesis of various N-alkyl-2-halophenazin-1-ones has been accomplished through the oxidative condensation of 4-halo-1,2,3-benzenetriol with the corresponding N-alkylbenzene-1,2-diamines, demonstrating the utility of these precursors. researchgate.netacs.org

Table 2: General Methodologies for N2-Alkylation/Benzylation

| Method | Reagents | Key Features | Reference |

| Reductive Amination | Aldehyde/Ketone, NaCNBH3, Acetic Acid | Mild conditions, one-pot procedure. mdpi.com | |

| Direct Alkylation | Alkyl/Benzyl Halide, Base (e.g., K2CO3) | Can lead to over-alkylation; requires careful control. rsc.org | |

| Acylation-Reduction | Acid Chloride/Anhydride, then LiAlH4 | Two-step process, avoids over-alkylation. mdpi.com |

Modern Synthetic Approaches

Advances in chemical engineering and process chemistry have introduced novel methodologies for synthesizing complex molecules with greater efficiency, safety, and control.

Continuous Flow Synthesis and Microreactor Optimization for Diamine Production

Continuous flow synthesis, often utilizing microreactors, represents a significant paradigm shift from traditional batch processing. researchgate.netncl.res.in This technology offers numerous advantages for the production of fine chemicals, including aromatic diamines. researchgate.netnumberanalytics.com Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions like nitrations or hydrogenations. researchgate.netfrontiersin.org

The synthesis of this compound and its derivatives can be significantly optimized using microreactor technology. For example, a key step in a potential synthesis is the reduction of a nitro-precursor. Catalytic hydrogenation in a packed-bed microreactor can offer high conversion rates and selectivity with short residence times. A study on the synthesis of 3-(tert-butyl)benzene-1,2-diamine (B2363108) using a Pd/TiO2 packed-bed reactor achieved 94% conversion with a residence time of just 90 seconds.

Microreactors enable the operation of reactions at elevated temperatures and pressures safely, which can dramatically accelerate reaction rates. tandfonline.com The efficient removal of reaction heat prevents the formation of hot spots, which in batch reactors can lead to side reactions and reduced product purity. researchgate.nettandfonline.com This precise temperature control is crucial for managing the selectivity of reactions on functionalized aromatic rings.

Table 3: Advantages of Microreactor Technology for Diamine Synthesis

| Feature | Advantage | Relevance to Diamine Synthesis | Reference |

| Enhanced Heat Transfer | Precise temperature control, minimization of hotspots. | Improved safety and selectivity in exothermic steps like nitration or hydrogenation. researchgate.nettandfonline.com | |

| Rapid Mixing | Efficient mass transfer, uniform reaction conditions. | Higher reaction rates and improved product purity. nih.gov | |

| Short Residence Times | Increased throughput and process intensification. | Faster production cycles compared to batch methods. tandfonline.com | |

| Process Safety | Small reaction volumes reduce risks associated with hazardous reagents or unstable intermediates. | Safer handling of reagents like nitric acid or flammable solvents under pressure. nih.gov | |

| Scalability | "Scaling out" by parallelizing reactors rather than "scaling up" vessel size. | More predictable and linear scale-up from lab to production. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of N1 Butylbenzene 1,2 Diamine

Reactivity of Amine Functional Groups

The chemical behavior of N1-Butylbenzene-1,2-diamine is largely dictated by the two amine groups attached to the benzene (B151609) ring. The presence of both a primary (-NH2) and a secondary (-NH-butyl) amine group provides multiple sites for chemical reactions.

Oxidation Reactions Leading to Substituted Nitroso or Nitro Derivatives

The amino groups of o-phenylenediamines are susceptible to oxidation. wikipedia.org The oxidation of N-alkylated o-phenylenediamines can lead to the formation of various products, including phenazine (B1670421) pigments. rsc.org For instance, the oxidation of N-alkyl-o-phenylenediamine hydrochlorides has been shown to yield phenazine derivatives. rsc.org While specific studies on the direct oxidation of this compound to nitroso or nitro derivatives are not extensively detailed in the provided results, the general reactivity of o-phenylenediamines suggests that under controlled oxidation conditions, the formation of such derivatives is plausible. The oxidation of related p-phenylenediamine (B122844) derivatives, such as N-alkyl-N'-phenyl-p-quinonediimine, can be achieved using oxidizing agents like sodium dichromate in acetic acid at temperatures ranging from 20°C to 100°C. google.com Furthermore, copper-catalyzed oxidation of o-phenylenediamines can lead to ring-opening reactions, forming cis,cis-mucononitriles. acs.org

Acylation and Alkylation Reactions on Primary and Secondary Amines

This compound, possessing both primary and secondary amine functionalities, can undergo acylation and alkylation reactions. solubilityofthings.com Generally, the alkylation of amines with alkyl halides is a common method for synthesizing more substituted amines. wikipedia.org However, these reactions can sometimes lack selectivity. wikipedia.org

In the context of o-phenylenediamines, acylation can be achieved using various reagents. For example, the acylation of a primary amine in a benzene-1,2-diamine derivative has been successfully performed using benzoyl chloride in the presence of triethylamine (B128534) and DMAP. mdpi.com Another method involves the use of an EDCI-activated carboxylic acid. mdpi.com

Alkylation of the primary amine can be carried out through reductive amination, for instance, by reacting the diamine with an aldehyde and a reducing agent like sodium cyanoborohydride. mdpi.com The alkylation of aromatic diamines can also be achieved using alcohols as alkylating agents, often employing metal catalysts. nih.govacs.orgresearchgate.net For instance, N-alkylation of phenylenediamines with alcohols has been achieved using a nickel-N-heterocyclic carbene complex, which can lead to N,N'-di-alkylated products. nih.gov Industrially, N-alkylation is often performed with alcohols as they are more economical and produce fewer salt byproducts. wikipedia.org

The table below summarizes some general conditions for acylation and alkylation of diamine systems.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Acylation | Benzoyl chloride | Et3N, DMAP, CH2Cl2 | Amide |

| Acylation | Carboxylic acid | EDCI, DMAP, CH2Cl2 | Amide |

| Reductive Alkylation | Aldehyde, NaCNBH3 | Acetonitrile (B52724), AcOH | Alkylated amine |

| N-Alkylation | Alcohol | Ni-NHC complex | Alkylated amine |

Coupling Reactions and Complex Formation

This compound is a versatile building block in the synthesis of heterocyclic compounds and can participate in various coupling reactions. nih.govsemanticscholar.org A significant application is the condensation reaction with dicarbonyl compounds or their equivalents to form substituted benzimidazoles. nih.govnih.govscirp.orgichem.mdmdpi.com These reactions can be catalyzed by a variety of agents, including metal catalysts like Cu(OH)2 and ZnFe2O4, or under metal-free conditions. scirp.orgichem.md

The diamine can also be used in the synthesis of quinoxalines through condensation with α-dicarbonyl compounds. sapub.org Furthermore, o-phenylenediamines can undergo intramolecular cyclization after diazotization to form benzotriazoles. tsijournals.com

In coordination chemistry, o-phenylenediamines act as ligands, forming complexes with various metals. wikipedia.org For example, iron(II) complexes with 4-tert-butyl-1,2-phenylenediamine have been synthesized and studied for their reactivity with oxygen. acs.org Palladium complexes with ligands derived from o-phenylenediamine (B120857) have been shown to be effective catalysts in C-C coupling reactions like the Glaser-Hay and Suzuki reactions. rsc.org

Influence of N-Butyl Substitution on Aromatic Ring Reactivity

The N-butyl group in this compound exerts both steric and electronic effects that influence the reactivity of the aromatic ring.

Steric Hindrance Effects on Electrophilic Aromatic Substitution and Nucleophilic Reactions

The bulkiness of the N-butyl group can sterically hinder reactions at the ortho positions of the benzene ring. acs.orgucalgary.ca In electrophilic aromatic substitution reactions, large alkyl groups on a benzene ring tend to direct incoming electrophiles to the less hindered para position. ucalgary.camsu.edu For example, in the nitration of tert-butylbenzene, the para product is favored over the ortho product due to the steric bulk of the tert-butyl group. msu.edu Similarly, the N-butyl group in this compound would be expected to disfavor substitution at the adjacent positions on the aromatic ring. The steric hindrance from N-alkyl groups can also affect the reactivity of the amine itself, with increasing bulk of the alkyl group leading to decreased reactivity in some cases. acs.orgkchem.org

The table below illustrates the impact of steric hindrance on product distribution in the nitration of alkylbenzenes.

| Alkylbenzene | % Ortho Product | % Meta Product | % Para Product |

| Toluene | 58.5 | 4.5 | 37 |

| tert-Butylbenzene | 16 | 8 | 75 |

Exploration of Specific Reaction Mechanisms

The chemical behavior of N¹-Butylbenzene-1,2-diamine is of significant interest in synthetic organic chemistry, particularly concerning the formation of heterocyclic structures like benzimidazoles. The presence of a primary amine, a secondary amine, and an alkyl chain with activatable C(sp³)–H bonds on a single aromatic scaffold allows for unique intramolecular transformations. Mechanistic investigations into these reactions provide critical insights into their pathways, efficiency, and potential for creating complex molecular architectures.

Intramolecular Reactions (e.g., C(sp³)–H Imination)

A key area of exploration for N-alkyl-substituted 1,2-phenylenediamines, including N¹-Butylbenzene-1,2-diamine, is their participation in intramolecular C(sp³)–H imination or amination reactions. This class of reactions represents a highly atom-economical and efficient method for constructing N-heterocycles by forming a C–N bond through the functionalization of an otherwise unreactive C–H bond.

For N¹-Butylbenzene-1,2-diamine, a plausible and synthetically valuable intramolecular reaction is the oxidative C–N coupling between a C(sp³)–H bond on the n-butyl group and the adjacent free primary amine (–NH₂). This process typically leads to the formation of fused polycyclic benzimidazole (B57391) systems. Research on analogous N¹-benzyl/alkyl-1,2-phenylenediamines has demonstrated that such cyclizations can proceed efficiently under metal-free conditions. organic-chemistry.org An oxidative protocol utilizing oxygen as the terminal oxidant and a catalyst like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can facilitate this transformation. organic-chemistry.org

The proposed mechanism involves the following key steps:

Initial oxidation of the substrate, potentially at the primary amino group.

Formation of a radical species.

An intramolecular hydrogen atom transfer (HAT) from the butyl chain to the nitrogen-centered radical. This step is often favored when it can proceed through a sterically accessible six-membered transition state (a 1,5-HAT).

Subsequent oxidative cyclization and aromatization to yield the final fused benzimidazole product.

The specific C(sp³)–H bond that participates in the reaction (i.e., at the α, β, γ, or δ position of the butyl chain) dictates the size of the newly formed heterocyclic ring. While 1,5-HAT processes are common, other pathways may be accessible depending on the reaction conditions and catalyst system employed.

The table below presents research findings for the intramolecular oxidative cyclization of various N-alkyl-1,2-phenylenediamines, which serve as a model for the expected reactivity of N¹-Butylbenzene-1,2-diamine.

| N-Alkyl-1,2-phenylenediamine Substrate | Reaction Conditions | Product (Fused Benzimidazole) | Yield (%) | Reference |

|---|---|---|---|---|

| N¹-Benzylbenzene-1,2-diamine | TEMPO (0.2 equiv.), O₂ (1 atm), Toluene, 110 °C | 6H-Indolo[1,2-a]benzimidazole | 85 | organic-chemistry.org |

| N¹-Propylbenzene-1,2-diamine | TEMPO (0.2 equiv.), O₂ (1 atm), Toluene, 110 °C | 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole | 75 | organic-chemistry.org |

| N¹-(Cyclohexylmethyl)benzene-1,2-diamine | TEMPO (0.2 equiv.), O₂ (1 atm), Toluene, 110 °C | 6-Cyclohexyl-6H-indolo[1,2-a]benzimidazole | 82 | organic-chemistry.org |

This table is interactive. Click on headers to sort.

Reaction Kinetics and Rate Determining Steps

The reaction sequence for the oxidative cyclization can be generalized as: Substrate → Intermediate 1 (e.g., N-radical) → Intermediate 2 (e.g., C-radical after HAT) → Cyclized Intermediate → Product

Potential rate-determining steps in this sequence include:

Initial Oxidation: The generation of the initial reactive intermediate, such as an N-centered radical from the diamine, by the oxidant. The rate would depend on the concentrations of both the substrate and the oxidant.

C–H Bond Cleavage: The intramolecular hydrogen atom transfer (HAT) step, which involves the breaking of a stable C(sp³)–H bond. Kinetic Isotope Effect (KIE) studies, where a C-H bond is replaced by a C-D bond, are often used to probe this. A significant KIE (kH/kD > 1) would suggest that C–H bond cleavage is involved in or before the rate-determining step. tandfonline.com

Cyclization/C–N Bond Formation: The ring-closing step to form the new heterocyclic structure.

Oxidative Aromatization: The final conversion of the cyclized intermediate into the stable aromatic benzimidazole product. Studies on the synthesis of related heteroaromatics, such as benzoxazoles from 2-aminophenols and aldehydes, have shown that the final oxidative cyclization can be the rate-determining step. mdpi.com

In related metal- or iodine-mediated C–H amination reactions, the nature of the RDS is highly dependent on the specific catalytic system. For instance, in some ruthenium-catalyzed reactions, hydride migration from the substrate to the metal center is the RDS. rsc.org In electrochemical aminations, the initial C–H bond cleavage is often rate-limiting. tandfonline.com For the TEMPO/O₂ system, the rate can be influenced by factors such as the rate of TEMPO-H re-oxidation by oxygen or the rate of the crucial HAT step.

The table below summarizes key factors that generally influence the kinetics of related C–H functionalization and cyclization reactions.

| Factor | Influence on Reaction Rate | General Observation in Related Systems | Reference |

|---|---|---|---|

| Substrate Electronics | Affects the ease of initial oxidation and the stability of intermediates. | Electron-donating groups on the benzene ring can facilitate initial oxidative steps. | rsc.org |

| C–H Bond Strength | Directly impacts the activation energy for the HAT step. | Weaker C–H bonds (e.g., benzylic, tertiary) react faster than stronger primary or secondary C–H bonds. | tandfonline.com |

| Catalyst/Oxidant Concentration | Often shows a direct correlation with the reaction rate, up to a saturation point. | The reaction can be first-order with respect to the catalyst or oxidant. | rsc.org |

| Temperature | Increases the rate of most steps, but can impact selectivity if multiple pathways are accessible. | Higher temperatures are often required to overcome the activation barrier for C–H cleavage. | organic-chemistry.org |

This table is interactive. Click on headers to sort.

For the specific case of N¹-Butylbenzene-1,2-diamine, a detailed kinetic analysis would be required to definitively identify the rate-determining step. However, based on analogous systems, the intramolecular C(sp³)–H bond cleavage via a 1,5-HAT is a likely candidate for being the kinetically significant step. rsc.org

Coordination Chemistry and Ligand Design with N1 Butylbenzene 1,2 Diamine

N1-Butylbenzene-1,2-diamine as a Ligand Precursor

The presence of two amine groups on the benzene (B151609) ring, with one being a primary amine and the other a secondary amine bearing a butyl substituent, makes this compound a valuable starting material for ligand synthesis. This structure allows for selective reactions to create tailored ligands for specific applications in coordination chemistry.

Synthesis of Schiff Base Ligands from this compound and Aldehydes/Ketones

Schiff bases, characterized by the azomethine (-C=N-) group, are a prominent class of ligands in coordination chemistry. iosrjournals.orgresearchgate.net They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. iosrjournals.orgscispace.comnih.gov In the case of this compound, the primary amine group can readily react with various carbonyl compounds to yield Schiff base ligands.

The general reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. iosrjournals.orgscispace.com This intermediate then undergoes dehydration, often facilitated by heat or acid/base catalysis, to form the stable imine or Schiff base. iosrjournals.orgscispace.com The resulting ligands are often crystalline solids. iosrjournals.org

A variety of aldehydes and ketones can be employed in this synthesis, leading to a diverse library of Schiff base ligands derived from this compound. The electronic and steric properties of the resulting ligand can be fine-tuned by selecting appropriate carbonyl precursors. For instance, using aromatic aldehydes can introduce extended π-systems, while bulky ketones can create sterically hindered coordination pockets.

Table 1: Examples of Carbonyl Compounds for Schiff Base Synthesis

| Carbonyl Compound | Resulting Schiff Base Type |

| Salicylaldehyde | Salen-type precursor |

| Substituted Benzaldehydes | Aromatic imine |

| Aliphatic Ketones | Aliphatic imine |

| Acetylacetone (B45752) | β-ketoimine |

This table provides illustrative examples of carbonyl compounds that can be reacted with this compound to form various types of Schiff base ligands.

Selective Derivatization for Tailored Ligand Properties

The structure of this compound allows for selective derivatization to modify the properties of the resulting ligands. The presence of both a primary and a secondary amine group offers the potential for regioselective reactions. For instance, the more reactive primary amine can be selectively targeted for condensation with aldehydes or ketones, leaving the secondary amine available for further functionalization.

This selective derivatization enables the creation of ligands with specific donor atoms, steric bulk, and electronic characteristics. researchgate.net By introducing different functional groups onto the ligand framework, it is possible to influence the coordination behavior, solubility, and electronic properties of the subsequent metal complexes. For example, the introduction of additional donor atoms can increase the denticity of the ligand, leading to more stable chelate complexes.

Complexation with Transition Metal Ions

Schiff base ligands derived from this compound are excellent chelating agents for a variety of transition metal ions. The nitrogen atom of the imine group and often another donor atom from the aldehyde or ketone precursor can coordinate to a metal center, forming stable complexes.

Formation of Mononuclear and Polynuclear Metal Complexes

Depending on the specific structure of the Schiff base ligand and the reaction conditions, both mononuclear and polynuclear metal complexes can be formed. mdpi.com Mononuclear complexes, containing a single metal center, are common when the ligand has a single coordination pocket. researchgate.net For instance, a tetradentate Schiff base ligand derived from the condensation of two equivalents of an aldehyde with this compound can encapsulate a single metal ion.

Polynuclear complexes, containing two or more metal ions, can be assembled using ligands that possess multiple distinct coordination sites or bridging functionalities. mdpi.com For example, a ligand designed with two separate chelating units connected by a spacer can coordinate to two different metal ions, forming a dinuclear complex. frontiersin.org The nature of the diamine precursor plays a crucial role in determining the nuclearity of the resulting complexes. mdpi.com

Elucidation of Stoichiometry and Coordination Geometry (e.g., Tetrahedral, Square Planar, Octahedral)

The stoichiometry of the metal complexes, which is the ratio of metal ions to ligands, is a fundamental characteristic that is influenced by the charge of the metal ion and the denticity of the ligand. researchgate.netchemrxiv.orgjake-song.com For instance, a divalent metal ion might form a 1:1 or 1:2 complex with a bidentate ligand.

The coordination geometry of the metal center is determined by the number and arrangement of the coordinating atoms of the ligand(s) and any additional solvent or counter-ion coordination. Common geometries observed for transition metal complexes include tetrahedral, square planar, and octahedral. researchgate.net The specific geometry adopted is influenced by factors such as the size and electronic configuration of the metal ion, as well as the steric and electronic properties of the ligand. acs.org For example, nickel(II) complexes can exhibit either square planar or tetrahedral geometries depending on the ligand field strength.

Table 2: Common Coordination Geometries and Influencing Factors

| Coordination Geometry | Typical Coordination Number | Influencing Factors |

| Tetrahedral | 4 | Small metal ions, large ligands |

| Square Planar | 4 | d⁸ metal ions (e.g., Ni(II), Pd(II), Pt(II)) |

| Octahedral | 6 | Most transition metals |

This table outlines common coordination geometries in transition metal complexes and the general factors that favor their formation.

Chelation Activity and Ligand Field Effects

Schiff base ligands derived from this compound are effective chelating agents, meaning they can bind to a metal ion through multiple donor atoms. researchgate.net This chelation results in the formation of stable ring structures, known as chelate rings, which enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands. This is known as the chelate effect.

The coordination of the ligand to the metal ion also gives rise to ligand field effects. The interaction between the ligand's donor atoms and the metal's d-orbitals causes a splitting of the d-orbital energies. The magnitude of this splitting, known as the ligand field splitting energy (Δ), depends on the nature of the metal ion and the ligand. Strong field ligands, which cause a large splitting, can influence the electronic and magnetic properties of the complex, such as its color and spin state.

Stereochemical Aspects of Diamine-Metal Complexes

The stereochemistry of metal complexes derived from N-substituted diamine ligands, such as this compound, is a critical aspect that influences their application in areas like asymmetric catalysis. The introduction of a substituent on one of the nitrogen atoms of the benzene-1,2-diamine framework imparts chirality to the ligand, which can be transferred to the resulting metal complex. This section explores the induction of chirality and the conformational properties of such coordinated diamine ligands, drawing on principles from related N-alkylated diamine systems due to the limited specific data on this compound itself.

Induction of Chirality and Stereoselectivity in Complexation

The coordination of a chiral ligand like this compound to a metal center can lead to the formation of stereoisomers. The specific stereoisomer formed can be influenced by the nature of the metal, the other ligands present, and the reaction conditions. In octahedral complexes, for example, the arrangement of chelate rings can result in Δ (delta) and Λ (lambda) isomers, which are non-superimposable mirror images.

The butyl group on the N1 nitrogen atom acts as a stereochemical director. When the diamine chelates to a metal, the five-membered ring formed by the metal, the two nitrogen atoms, and the two adjacent carbon atoms of the benzene ring typically adopts a puckered conformation. The butyl group will preferentially occupy a pseudo-equatorial position to minimize steric hindrance, which in turn can favor the formation of one helical isomer (Δ or Λ) over the other. This phenomenon is a key principle in asymmetric synthesis, where chiral ligands are used to induce stereoselectivity in catalytic reactions. researchgate.net

For instance, in the context of asymmetric transfer hydrogenation reactions, chiral N-monotosylated 1,2-diamines, which are structurally related to N-alkylated diamines, have been effectively used as chiral inducers in ruthenium, rhodium, and iridium complexes. researchgate.net The stereoselectivity of the reduction of prochiral ketones and imines is highly dependent on the stereochemistry of the diamine ligand. While specific data for this compound is not extensively documented, the principles established with similar ligands, such as N-monotosylated diamines or N,N'-bis(salicylidene)ethylenediamine, demonstrate that the chiral environment created by the ligand dictates the stereochemical outcome of the reaction. researchgate.netmdpi.com

Table 1: Factors Influencing Stereoselectivity in Diamine-Metal Complexation

| Factor | Description | Expected Influence of N1-Butyl Group |

| Steric Hindrance | The bulky butyl group can sterically direct the coordination of other ligands or the substrate. | The butyl group will favor a less crowded orientation, influencing the overall complex geometry and the approach of reactants. |

| Chelate Ring Conformation | The five-membered chelate ring will adopt a puckered conformation to minimize strain. | The butyl group will likely favor a pseudo-equatorial position, which can lock the chelate ring into a specific conformation and influence the helical chirality (Δ/Λ) of the complex. |

| Hydrogen Bonding | The secondary amine (NH) group can participate in hydrogen bonding, which may further stabilize a particular conformation or transition state. | Intramolecular or intermolecular hydrogen bonding involving the NH group can provide an additional layer of stereochemical control. |

| Metal Center | The coordination geometry and electronic properties of the metal ion affect the stability of different stereoisomers. | The preferred coordination number and geometry of the metal will dictate the possible arrangements of the this compound ligand. |

Conformational Analysis of Coordinated Diamine Ligands

The primary determinant of the coordinated ligand's conformation is the minimization of steric strain. The bulky butyl group on the N1 nitrogen atom will exert a significant influence on the puckering of the chelate ring. To avoid unfavorable steric interactions with the benzene ring and other ligands, the butyl group will preferentially occupy a pseudo-equatorial position relative to the chelate ring. This, in turn, influences the disposition of the hydrogen atom on the same nitrogen and the orientation of the lone pair of the primary amine group.

For this compound, two main conformations of the chelate ring can be envisioned, which would be diastereomeric if other chiral elements are present in the complex. The relative stability of these conformers would depend on the interplay of steric effects from the butyl group and electronic effects from the metal-ligand interactions.

Table 2: Predicted Conformational Features of Coordinated this compound

| Feature | Predicted Conformation | Rationale |

| Chelate Ring | Puckered (envelope or twist) | To relieve strain in the five-membered ring. |

| Butyl Group Orientation | Pseudo-equatorial | To minimize steric hindrance with the aromatic ring and other ligands. |

| N-C-C-N Torsion Angle | Non-zero | A non-zero torsion angle is characteristic of a puckered conformation. The specific angle will depend on the metal and other ligands. |

| Influence on Reactivity | The fixed conformation creates a defined chiral pocket around the metal, which is essential for stereoselective catalysis. | The predictable orientation of the butyl group can be exploited in the design of catalysts for asymmetric transformations. |

Catalysis Research Involving N1 Butylbenzene 1,2 Diamine and Its Derivatives

Application as Organocatalysts and Ligands in Catalytic Systems

The utility of N1-butylbenzene-1,2-diamine derivatives stems from their ability to act as bidentate ligands and as platforms for bifunctional organocatalysts. The lone pairs on the nitrogen atoms can coordinate to metal centers, while the amine groups themselves can participate in hydrogen bonding to activate substrates.

Derivatives of benzene-1,2-diamine are recognized for their capacity to serve as bifunctional noncovalent organocatalysts. mdpi.com These catalysts can simultaneously activate and coordinate both nucleophilic and electrophilic reactants, a key feature in accelerating reactions like Michael additions. mdpi.com For instance, organocatalysts derived from chiral 1,2-diamines have been successfully employed in the 1,4-addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com The functionalization of the primary aromatic amino group in benzene-1,2-diamine scaffolds leads to various subclasses of catalysts, including sulfonamides, amides, and alkylated amines, each with distinct catalytic activities. mdpi.com

The following table summarizes the performance of various organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine and benzene-1,2-diamine in a specific Michael addition reaction, highlighting how structural modifications influence conversion rates and enantioselectivity.

Table 1: Organocatalytic Activity in the Michael Addition of Acetylacetone to trans-β-nitrostyrene Reactions were conducted in anhydrous dichloromethane (B109758) at 25 °C for 24 h with 10 mol% of the catalyst. (Source: MDPI mdpi.com)

| Catalyst Subtype | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Sulfonamides | up to 93% | up to 41% (S) |

| Amides | up to 85% | up to 25% (S) |

| Alkylated Amines | up to 68% | up to 15% (S) |

| Arylated Amines | up to 55% | up to 10% (S) |

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. Bifunctional organocatalysts derived from diamines, such as those based on thiourea (B124793) and squaramide, have been successfully incorporated into quaternary ammonium (B1175870) salt structures to act as phase-transfer catalysts. mdpi.com This demonstrates a clear precedent for using diamine scaffolds in PTC.

While direct studies on this compound in PTC are limited, the synthesis of related compounds like 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol (B1678320) and 1-bromobutane (B133212) has been achieved using a multi-site phase transfer catalyst (MPTC) under solid-liquid heterogeneous conditions. bcrec.id This research highlights the utility of PTC for modifying butyl-substituted benzene (B151609) compounds. bcrec.id The kinetics of such reactions are often found to be pseudo-first-order, with the rate being influenced by the concentrations of the catalyst, base, and temperature. bcrec.id The principles suggest that appropriately functionalized this compound derivatives could be effective phase-transfer catalysts, shuttling reactants between aqueous and organic phases to accelerate reactions.

Metal-Diamine Complexes in Homogeneous and Heterogeneous Catalysis

When complexed with transition metals, this compound and its analogs form the basis of powerful catalysts for a wide range of transformations. The diamine typically acts as a bidentate ligand, coordinating to the metal center through its two nitrogen atoms and influencing the metal's electronic properties and steric environment.

Understanding the catalytic cycle and identifying the active species are crucial for optimizing catalytic performance. In studies involving a biomimetic iron(II) complex with 4-tert-butyl-1,2-phenylenediamine (tBuPDA), Fe(Ph2TIP)(tBuPDA)2, the complex was found to be air-sensitive and react with O2. acs.orgnih.gov This reaction leads to a two-electron, ligand-based oxidation, forming an [Fe(II)(Ph2TIP)(tBuDIBQ)]2+ species, where DIBQ is o-diiminobenzoquinone. nih.gov This investigation provides insight into the ligand's role in redox processes and the nature of the oxidized active species. nih.gov

In copper-catalyzed cross-coupling reactions using benzene-1,2-diamine ligands, the active species is proposed to be an electron-rich anionic complex. tcichemicals.com This high electron density facilitates the oxidative addition step. tcichemicals.com The catalytic cycle is further sustained by the stabilization of this reactive species through π-interactions with aryl substituents on the ligand, which helps prevent catalyst deactivation. tcichemicals.comtcichemicals.com Similarly, in nickel-catalyzed alkyne cyclotrimerization, a proposed reaction pathway involves a hemilabile interaction of a ligand's functional group (such as a C=O unit) with the nickel center, highlighting the dynamic role ligands play in the catalytic cycle. acs.org

Kinetic studies are essential for elucidating reaction mechanisms and quantifying catalyst activity. For the reaction of the iron(II) complex [Fe(Ph2TIP)(tBuPDA)]2+ with dioxygen, reaction rates were measured by monitoring the growth of absorption features associated with the oxidized species in O2-saturated solutions. acs.org

In other systems, such as the copper(II)-catalyzed oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), kinetic experiments revealed a first-order dependence of the initial rate on the catalyst concentration and a saturation effect at high substrate concentrations. scielo.br Such studies can also reveal the influence of counter-ions and solvent on the reaction kinetics by affecting equilibria between different catalyst forms (e.g., mononuclear vs. dinuclear species). scielo.br

Kinetic analysis of the synthesis of 1-butoxy-4-tert-butylbenzene via phase transfer catalysis showed that the reaction follows pseudo-first-order kinetics. bcrec.id The apparent rate constant was found to increase linearly with catalyst concentration, stirring speed, and temperature, allowing for the calculation of the activation energy (Ea) from an Arrhenius plot. bcrec.id These kinetic methodologies are broadly applicable to transformations catalyzed by metal complexes of this compound.

The table below shows kinetic data for the oxidation of TMPD catalyzed by a dinuclear copper complex, illustrating the effect of substrate concentration on the initial reaction rate.

Table 2: Kinetic Data for TMPD Oxidation Conditions: [Catalyst] = 2.5 x 10⁻⁵ mol L⁻¹, Methanol, 25.0 °C (Source: SciELO scielo.br)

| [TMPD] (x 10⁻⁴ mol L⁻¹) | Initial Rate (v₀, x 10⁻⁸ mol L⁻¹ s⁻¹) |

|---|---|

| 0.50 | 1.1 |

| 1.00 | 2.0 |

| 2.50 | 3.5 |

| 5.00 | 4.5 |

| 10.0 | 5.0 |

Enantioselective Catalysis with Chiral Diamine Ligands

Chiral 1,2-diamines are highly valuable as ligands and organocatalysts for asymmetric synthesis, a field focused on producing specific enantiomers of chiral molecules. nih.gov By introducing chirality into the this compound scaffold, catalysts can be designed to control the stereochemical outcome of a reaction.

Chiral derivatives of benzene-1,2-diamine have been synthesized and used as organocatalysts in reactions like the Michael addition. mdpi.com For example, catalysts built on a (1R,2R)-cyclohexane-1,2-diamine scaffold attached to a benzene-1,2-diamine unit have been shown to induce enantioselectivity, albeit with low to moderate success (up to 41% ee) in certain cases. mdpi.com

In metal-based catalysis, chiral diamine ligands are crucial for achieving high enantioselectivity. Ruthenium complexes containing a chiral 1,2-diamine ligand and BINAP are highly effective for the asymmetric hydrogenation of ketones, where the NH2 moiety of the diamine is critical for high catalytic activity. nih.gov Similarly, a photoinduced copper-catalyzed system for asymmetric N-alkylation relies on a chiral diamine ligand to catalyze the enantioselective C–N bond formation. nih.gov The development of methods to synthesize chiral 1,2-diamine derivatives, such as through copper(I)-catalyzed asymmetric additions, is therefore of significant importance to the field. nih.gov These synthetic methods provide access to a range of chiral diamines that can be employed as ligands to generate valuable, enantioenriched products. nih.gov

Spectroscopic and Structural Elucidation of N1 Butylbenzene 1,2 Diamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of N1-Butylbenzene-1,2-diamine is anticipated to display distinct signals corresponding to the protons of the butyl group and the aromatic ring. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons.

Aromatic Protons: The protons on the benzene (B151609) ring would typically appear as a complex multiplet in the range of δ 6.5–7.5 ppm. The substitution pattern on the ring, with two adjacent amino groups, one of which is N-alkylated, would lead to distinct signals for each of the four aromatic protons.

Amine Protons (-NH and -NH₂): The protons of the primary amine (-NH₂) and the secondary amine (-NH-) would likely appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but are generally expected in the δ 3.0–5.0 ppm region. The secondary amine proton (N1-H) may show coupling to the adjacent methylene (B1212753) protons of the butyl group.

Butyl Group Protons: The n-butyl group would exhibit characteristic signals:

A triplet for the terminal methyl group (-CH₃) at approximately δ 0.9 ppm.

A sextet for the adjacent methylene group (-CH₂-CH₃) around δ 1.4 ppm.

A quintet for the next methylene group (-CH₂-CH₂-CH₃) around δ 1.6 ppm.

A triplet for the methylene group attached to the nitrogen atom (-NH-CH₂-) would be shifted further downfield, likely in the range of δ 2.8–3.2 ppm, due to the deshielding effect of the nitrogen atom.

Expected ¹H NMR Data for this compound: (Note: This table is predictive and not based on experimental data.)

< réponses-tableau>

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| -NH- (secondary amine) | 3.0 - 5.0 | Broad Singlet |

| -NH₂ (primary amine) | 3.0 - 5.0 | Broad Singlet |

| -NH-CH₂ - | 2.8 - 3.2 | Triplet |

| -CH₂-CH₂ -CH₂-CH₃ | 1.6 | Quintet |

| -CH₂-CH₂ -CH₃ | 1.4 | Sextet |

| -CH₃ | 0.9 | Triplet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Aromatic Carbons: The six carbons of the benzene ring would appear in the aromatic region of the spectrum, typically between δ 110–150 ppm. The carbons directly attached to the nitrogen atoms (C1 and C2) would be found at the lower field end of this range due to the deshielding effect of the nitrogen.

Butyl Group Carbons: The four carbons of the n-butyl group would be observed in the aliphatic region (δ 10–50 ppm). The carbon atom bonded to the nitrogen (-NH-C H₂-) would be the most deshielded of the butyl carbons, appearing around δ 40–50 ppm. The terminal methyl carbon would be the most shielded, appearing at approximately δ 14 ppm.

Expected ¹³C NMR Data for this compound: (Note: This table is predictive and not based on experimental data.)

< réponses-tableau>

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| -NH-C H₂- | 40 - 50 |

| -C H₂-CH₂-CH₂-CH₃ | 30 - 35 |

| -C H₂-CH₃ | 20 - 25 |

| -C H₃ | 10 - 15 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Amine Vibrations: The N-H stretching vibrations are particularly informative. The primary amine (-NH₂) group is expected to show two distinct stretching bands in the region of 3300–3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. The secondary amine (-NH-) group will show a single, typically weaker, stretching band in the same region. N-H bending vibrations are expected around 1600 cm⁻¹.

Aromatic Vibrations: The aromatic ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450–1600 cm⁻¹ region.

Aliphatic Vibrations: The C-H stretching vibrations of the butyl group will be observed just below 3000 cm⁻¹.

Expected Key IR Absorption Bands for this compound: (Note: This table is predictive and not based on experimental data.)

< réponses-tableau>

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 (two bands) |

| Secondary Amine (-NH-) | N-H Stretch | 3300 - 3500 (one band) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H (butyl) | C-H Stretch | < 3000 |

| C=C (aromatic) | C=C Stretch | 1450 - 1600 |

| N-H Bend | N-H Bend | ~1600 |

In the synthesis of this compound, often involving the reduction of a nitro group or the alkylation of 1,2-phenylenediamine, IR and Raman spectroscopy can be used to monitor the reaction progress. For instance, the disappearance of the characteristic strong nitro group absorptions (around 1550 and 1350 cm⁻¹) would indicate the successful reduction to an amine. Similarly, when alkylating 1,2-phenylenediamine, changes in the N-H stretching region can be observed as a primary amine is converted to a secondary amine. These techniques are also crucial for confirming the structure of the final product by identifying the expected functional groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

For this compound (C₁₀H₁₆N₂), the expected molecular weight is approximately 164.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 164.

The fragmentation pattern would be dictated by the stability of the resulting carbocations and radical cations. Common fragmentation pathways for N-alkyl anilines include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. For this compound, this could involve the loss of a propyl radical (•C₃H₇) from the butyl group, leading to a fragment at m/z 121.

Loss of the Alkyl Group: Cleavage of the N-C bond of the butyl group could result in the loss of a butyl radical (•C₄H₉), yielding a fragment corresponding to the 1,2-diaminobenzene cation at m/z 108.

Fragmentation of the Aromatic Ring: The benzene ring itself can undergo fragmentation, although this is generally less favorable than the cleavage of the alkyl chain.

Table of Compounds Mentioned

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation patterns of organic compounds. In the case of N-substituted phenylenediamines, such as this compound, the resulting mass spectrum provides a fingerprint based on the molecule's structure. The molecular ion peak (M+) for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 164.25 g/mol . sigmaaldrich.cnnih.gov

The fragmentation of the molecule under electron impact (typically at 70 eV) provides valuable structural information. uni-saarland.de For this compound, common fragmentation pathways would likely involve the cleavage of the butyl group and bonds within the benzene ring. For instance, a prominent fragmentation pathway for a related compound, N1-benzylbenzene-1,2-diamine, involves the loss of the benzyl (B1604629) group. Similarly, for this compound, the loss of the butyl group (C4H9) would result in a significant fragment ion. The analysis of these fragmentation patterns is crucial for confirming the identity and structure of the compound. spectroscopyonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Distribution

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of this compound and for separating and identifying its isomers. oiv.int The gas chromatography component separates volatile compounds in a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. oiv.int

This method is particularly useful for distinguishing between different isomers of butylbenzene-1,2-diamine that may be present as impurities from the synthesis process. For example, it can differentiate between this compound and other potential isomers like N,N'-di-sec-butyl-p-phenylenediamine. nist.govnist.gov The retention time from the GC, combined with the mass spectrum from the MS, allows for a definitive identification and quantification of the main product and any isomeric impurities.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Complex Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic structure of this compound and its metal complexes. walshmedicalmedia.com The absorption of UV or visible light by the molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic transitions within the molecule.

For substituted benzenes like n-butylbenzene, the UV spectrum typically shows absorption bands in the region of 220 to 300 nm. nist.gov The introduction of amino groups in this compound is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene, due to the electron-donating nature of the amino groups.

When this compound acts as a ligand to form metal complexes, further shifts in the UV-Vis spectrum are observed. brieflands.comresearchgate.net These shifts can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing evidence of coordination between the diamine and the metal ion. walshmedicalmedia.com The specific wavelengths and intensities of these absorption bands are characteristic of the geometry and electronic properties of the resulting metal complex. researchgate.net

X-ray Crystallography

In the case of this compound, a single crystal X-ray diffraction study would reveal the exact positions of the butyl group and the two amino groups on the benzene ring, confirming the N1 substitution pattern. rsc.orgmit.edu It would also provide precise measurements of the C-N and C-C bond lengths and the torsion angles that define the molecule's shape. mdpi.com

The study of crystal packing provides insights into the stability and physical properties of the solid material. For instance, the way molecules pack together can influence properties like melting point and solubility. Understanding these interactions is crucial for the rational design of new materials based on this compound.

Advanced Spectroscopic Methods for Metal-Diamine Complexes

The characterization of metal complexes formed with this compound often requires a combination of advanced spectroscopic techniques. nih.gov In addition to UV-Vis spectroscopy, methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy are invaluable. brieflands.comresearchgate.net

IR spectroscopy can confirm the coordination of the diamine to the metal ion by observing shifts in the vibrational frequencies of the N-H bonds. NMR spectroscopy provides detailed information about the structure of the complex in solution. For paramagnetic metal complexes, EPR spectroscopy is a powerful tool for probing the electronic environment of the metal center. The combination of these techniques allows for a thorough characterization of the structure, bonding, and electronic properties of metal-diamine complexes. researchgate.net

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light by a sample in the presence of a magnetic field applied parallel to the light's direction of propagation. wikipedia.org This technique is particularly valuable for probing the electronic structure of molecules, as it can reveal electronic transitions that are often weak or hidden in conventional absorption spectra. wikipedia.orglibretexts.org

MCD spectroscopy is a powerful tool for studying the ground and excited electronic states of molecules. osti.gov The technique relies on the Zeeman effect, where a magnetic field lifts the degeneracy of electronic states. optica.org The resulting MCD spectrum is composed of features known as A, B, and C terms, each providing distinct electronic structure information. C-terms, which are temperature-dependent, arise from a degenerate ground state and are particularly useful for paramagnetic species. osti.gov A-terms are derivative-shaped and indicate a degenerate excited state, while B-terms arise from the magnetic field-induced mixing of states and are present for all molecules. cuni.cz

For a diamagnetic molecule like this compound in its ground state, MCD spectroscopy could provide detailed insights into its π-electron system. The aromatic ring and the lone pairs on the nitrogen atoms give rise to a series of π → π* and n → π* transitions in the UV-visible region. An MCD study would help to resolve and assign these transitions, which may overlap in a standard absorption spectrum. libretexts.org By analyzing the signs and shapes of the MCD bands (B-terms for diamagnetic species), one could deduce information about the symmetry and nature of the excited states.

While no specific experimental MCD data for this compound has been reported, a hypothetical study would yield data that could be tabulated to characterize its electronic transitions. The table below illustrates the type of information that such an experiment could provide.

Hypothetical MCD Data for this compound

| Transition | Absorption λmax (nm) | MCD Peak/Trough λ (nm) | MCD Sign | Inferred Information |

|---|---|---|---|---|

| π → π* (Benzene Ring) | ~280 | ~275 / ~285 | +/- | Characterization of the Lb band |

| π → π* (Benzene Ring) | ~240 | ~238 / ~242 | -/+ | Characterization of the La band |

This table is for illustrative purposes only and does not represent actual experimental data.

Such data would be invaluable for benchmarking quantum chemical calculations and providing a deeper understanding of the molecule's electronic properties and photoreactivity. cuni.cz

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with one or more unpaired electrons. wikipedia.org It is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of electrons instead of nuclei. illinois.edugeoscienceworld.org EPR is the method of choice for studying paramagnetic species, such as organic radicals, transition metal complexes, and triplet states. libretexts.orgrsc.org

In its neutral, ground-state form, this compound is a diamagnetic molecule with no unpaired electrons and is therefore "EPR-silent". However, it can be converted into a paramagnetic species, most commonly a radical cation, through one-electron oxidation. The resulting this compound radical cation ([C₁₀H₁₆N₂]•+) would possess an unpaired electron, making it amenable to EPR investigation. Studies on related aromatic amine radical cations have shown that they can be generated and are stable enough for spectroscopic characterization. researchgate.netrsc.org

An EPR spectrum provides two main pieces of information: the g-factor and hyperfine coupling constants (hfs). The g-factor gives information about the electronic environment of the unpaired electron. For organic radicals, it is typically close to that of a free electron (g ≈ 2.0023). wikipedia.org

The hyperfine structure arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (like ¹H and ¹⁴N). wikipedia.org The analysis of these hyperfine couplings is extremely powerful, as it provides a detailed map of the spin density distribution across the molecule. rsc.org For the this compound radical cation, one would expect to observe hyperfine couplings to:

The two nitrogen nuclei (¹⁴N, nuclear spin I=1).

The protons on the aromatic ring.

The protons on the butyl group.

The protons of the amine groups.

The magnitude of the hyperfine coupling constant for a particular nucleus is directly proportional to the spin density at that nucleus. researchgate.net Therefore, by simulating the experimental EPR spectrum, one could precisely determine the extent to which the unpaired electron is delocalized over the aromatic ring and the nitrogen atoms. This would reveal the electronic structure of the radical, for example, whether the spin is more localized on one of the nitrogen atoms or delocalized across the π-system. researchgate.net

Although no experimental EPR spectrum for the this compound radical cation is available in the literature, the following table provides an example of the parameters that would be extracted from such an experiment.

Hypothetical EPR Data for this compound Radical Cation

| Parameter | Nucleus | Hypothetical Value | Inferred Information |

|---|---|---|---|

| g-factor | - | 2.0030 | Typical for a nitrogen-centered organic radical |

| Hyperfine Coupling (a) | ¹⁴N (N1) | 8.0 G | Significant spin density on the N1 nitrogen |

| Hyperfine Coupling (a) | ¹⁴N (N2) | 6.5 G | Significant spin density on the N2 nitrogen |

| Hyperfine Coupling (a) | ¹H (aromatic) | 1.0 - 4.0 G | Delocalization of spin onto the benzene ring |

| Hyperfine Coupling (a) | ¹H (N-H) | 2.5 G | Spin density on amine groups |

This table is for illustrative purposes only and does not represent actual experimental data. G = Gauss.

This information is critical for understanding the reactivity of the radical species and for applications in materials science and biochemistry where radical intermediates play a key role. rsc.orgrsc.org

Computational Chemistry and Theoretical Modeling of N1 Butylbenzene 1,2 Diamine

Molecular Dynamics and Conformational Analysis

The flexibility of the N-butyl group in N1-Butylbenzene-1,2-diamine gives rise to a complex conformational landscape. Molecular dynamics simulations and systematic conformational searches are essential for exploring the potential energy surface of the molecule and understanding its dynamic behavior.

Molecular dynamics (MD) simulations can model the temporal evolution of this compound in different environments, such as in the gas phase or in various solvents. nih.gov By simulating the molecule over a sufficient timescale, the relative populations of different conformers can be determined, providing insight into the conformational equilibrium. These simulations rely on force fields, which are sets of empirical potential energy functions that describe the interactions between atoms. For organic molecules, force fields like AMBER or OPLS are commonly used.

The conformational equilibrium can be significantly influenced by the surrounding medium. In non-polar solvents, intramolecular interactions are dominant, whereas in polar solvents, intermolecular interactions with the solvent molecules play a more significant role in stabilizing certain conformations.

The conformation of the butyl chain in this compound is primarily governed by a balance of steric and electronic factors. The rotation around the C-C single bonds of the butyl group leads to various staggered and eclipsed conformations, similar to what is observed for n-butane. unacademy.comyoutube.com The most stable conformers are those that minimize steric repulsion between bulky groups.

Furthermore, the orientation of the butyl group relative to the benzene (B151609) ring is influenced by electronic effects. The interaction between the nitrogen lone pair and the π-system of the aromatic ring can affect the rotational barrier around the N-C bond. Intramolecular hydrogen bonding between the hydrogen of the N1-amino group and the nitrogen of the N2-amino group can also play a role in restricting the conformational freedom of the molecule.

Table 3: Relative Energies of Key Butyl Chain Conformers in this compound

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | ±60° | 0.9 |

Note: The data in this table is based on the conformational analysis of n-butane and serves as a model for the butyl chain in the target molecule. unacademy.com

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of this compound, including its crystal packing and solvation properties. These interactions are primarily non-covalent and include hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen Bonding Networks in Dimerization and Complexation

Hydrogen bonding plays a critical role in defining the structure and interactions of this compound. The two amine groups, one primary (-NH2) and one secondary (-NH-butyl), can act as hydrogen bond donors, while the nitrogen atoms with their lone pairs of electrons serve as hydrogen bond acceptors.

In the solid state and in solution, these interactions can lead to the formation of dimers and larger aggregates. Computational studies on similar N-aryl-substituted ortho-phenylene diamine compounds have revealed the formation of self-complementary N—H⋯N hydrogen-bonded dimers. nih.govresearchgate.net For instance, in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, X-ray crystallography confirmed the presence of a strong dimeric structure held together by dual N—H⋯N bonds. nih.govresearchgate.net It is anticipated that this compound would exhibit similar behavior, forming dimers through intermolecular hydrogen bonds between the amine groups of two separate molecules.

Furthermore, this compound can form complex hydrogen-bonding networks when co-crystallized with other molecules, such as carboxylic acids. Studies on related aliphatic diamines complexed with acids show the formation of extensive two-dimensional "ionic" layers. nih.govresearchgate.net In these structures, protons from the carboxylic acid are transferred to the diamine, creating diammonium cations that are extensively involved in N-H···O hydrogen bonding with the carboxylate anions. nih.govresearchgate.net This tendency to maximize the number and strength of hydrogen bonds is a key driver for the self-assembly of these molecular arrays. nih.govresearchgate.net

Below is a table of representative hydrogen bond geometries anticipated for this compound based on data from analogous compounds. researchgate.net

| Donor (D)—H···Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D—H···A Angle (°) |

| N—H···N (Intermolecular) | 2.9 - 3.1 | 2.0 - 2.2 | 170 - 175 |

| N—H···O (in Complex) | 2.7 - 2.9 | 1.8 - 2.0 | 165 - 175 |

Note: The data in this table is illustrative and based on computational and crystallographic studies of similar diamine structures.

π-Stacking and Van der Waals Interactions in Supramolecular Assemblies